molecular formula C15H18BrNS B14436564 1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide CAS No. 77148-69-7

1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide

Katalognummer: B14436564
CAS-Nummer: 77148-69-7
Molekulargewicht: 324.3 g/mol
InChI-Schlüssel: FEILHTYGRASTHO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core This compound is characterized by the presence of a phenylpropyl group attached to a sulfur atom, which is further connected to the pyridinium ring The bromide ion serves as the counterion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide typically involves the following steps:

    Formation of the Pyridinium Core: The starting material, 2-methylpyridine, undergoes quaternization with methyl bromide to form 1-methylpyridinium bromide.

    Introduction of the Phenylpropyl Group: The phenylpropyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of 1-methylpyridinium bromide with 3-phenylpropylthiol in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium chloride, potassium iodide, or sodium hydroxide can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced sulfur species.

    Substitution: Corresponding halides or hydroxides.

Wissenschaftliche Forschungsanwendungen

1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the formulation of disinfectants and antiseptics.

Wirkmechanismus

The mechanism of action of 1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide involves its interaction with cellular membranes. The quaternary ammonium group can disrupt the lipid bilayer, leading to cell lysis. Additionally, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.

    Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antimicrobial properties.

    Tetraethylammonium Bromide: Known for its use in organic synthesis and as a phase transfer catalyst.

Uniqueness

1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide is unique due to the presence of the phenylpropyl group attached to the sulfur atom, which may confer distinct chemical and biological properties compared to other quaternary ammonium compounds. This structural feature can influence its reactivity, solubility, and interaction with biological targets.

Eigenschaften

CAS-Nummer

77148-69-7

Molekularformel

C15H18BrNS

Molekulargewicht

324.3 g/mol

IUPAC-Name

1-methyl-2-(3-phenylpropylsulfanyl)pyridin-1-ium;bromide

InChI

InChI=1S/C15H18NS.BrH/c1-16-12-6-5-11-15(16)17-13-7-10-14-8-3-2-4-9-14;/h2-6,8-9,11-12H,7,10,13H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

FEILHTYGRASTHO-UHFFFAOYSA-M

Kanonische SMILES

C[N+]1=CC=CC=C1SCCCC2=CC=CC=C2.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.